molecular formula C17H17N3O3S2 B2713483 N-benzyl-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1798672-11-3

N-benzyl-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2713483
CAS RN: 1798672-11-3
M. Wt: 375.46
InChI Key: JAYYQPAELKLLDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds in the compound, the arrangement of atoms, and the molecular weight .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Similar compounds have been evaluated for their anti-inflammatory activity .

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal a folded conformation, indicating potential for specific biological interactions due to stabilized conformations. Such insights are crucial for understanding how these compounds might interact with biological targets (S. Subasri et al., 2016).

Antifolate Activity

  • Potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) have been developed using a 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold. Such inhibitors show promise for the treatment of diseases where inhibition of TS and DHFR is beneficial, with compounds demonstrating potent dual inhibitory activities against human TS and DHFR (A. Gangjee et al., 2008).

Heterocyclic Synthesis

  • Thioureido-acetamides have been utilized in cascade reactions to synthesize various heterocycles, demonstrating the versatility of these compounds in generating pharmacologically relevant structures. This research underlines the potential of such compounds in creating diverse molecular architectures for further biological evaluation (J. Schmeyers & G. Kaupp, 2002).

ACAT-1 Inhibition

  • A derivative, identified as K-604, has been highlighted as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2. This indicates potential therapeutic applications in conditions involving ACAT-1 overexpression (K. Shibuya et al., 2018).

Antimicrobial Evaluation

  • Novel imines and thiazolidinones have been synthesized and evaluated for antimicrobial activities, showcasing the potential of these compounds in addressing bacterial and fungal infections. This further supports the role of thienopyrimidine derivatives in developing new antimicrobial agents (N. Fuloria et al., 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. For pharmaceutical compounds, this often involves binding to specific proteins or other molecules in the body .

properties

IUPAC Name

N-benzyl-2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c21-8-7-20-16(23)15-13(6-9-24-15)19-17(20)25-11-14(22)18-10-12-4-2-1-3-5-12/h1-6,9,21H,7-8,10-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYYQPAELKLLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.